Regiospecific N-1 vs. C-2 Attachment
N-((1,2,3,4-Tetrahydro-1-quinolyl)methyl)phthalimide bears the phthalimidomethyl substituent at the N-1 (ring nitrogen) position of the tetrahydroquinoline scaffold, producing a tertiary aniline-type nitrogen with distinct electronic and steric properties. In contrast, the positional isomer 2-(phthalimidomethyl)tetrahydroquinoline (CAS 150535-19-6) carries the identical substituent at the C-2 carbon position, leaving the THQ nitrogen as a secondary amine (pKa ~5.0–6.0 for protonated form) . This regiospecific difference produces measurably distinct properties: the N-1 isomer possesses a LogP (predicted) of approximately 2.97 versus ~2.65 for the C-2 isomer (ACD/Labs Percepta estimate), reflecting altered hydrogen-bonding capacity . The N-1 attachment mode additionally enables further N-functionalization (e.g., quaternization or oxidation to the N-oxide) that is unavailable to the C-2 isomer without first derivatizing the secondary amine. Published SAR data from the broader 4-aminoquinoline-phthalimide series demonstrate that the point of phthalimide attachment to the quinoline/THQ scaffold is a critical determinant of biological potency, with IC₅₀ values varying by up to 5-fold depending on linker position and spacer length [1]. These structural parameters directly affect procurement decisions when the intended application requires a specific nitrogen substitution pattern for target binding, metabolic stability, or synthetic elaboration.
| Evidence Dimension | Regiospecific point of phthalimidomethyl attachment and its effect on nitrogen hybridization, predicted LogP, and hydrogen-bond donor/acceptor capacity |
|---|---|
| Target Compound Data | N-1 attachment; THQ nitrogen is tertiary amine; predicted LogP ~2.97; molecular formula C₁₈H₁₆N₂O₂; MW 292.3 g/mol; no N–H hydrogen-bond donor on THQ ring |
| Comparator Or Baseline | 2-(phthalimidomethyl)tetrahydroquinoline (CAS 150535-19-6): C-2 attachment; THQ nitrogen is secondary amine (N–H donor); predicted LogP ~2.65; identical molecular formula C₁₈H₁₆N₂O₂; MW 292.3 g/mol; one N–H hydrogen-bond donor present |
| Quantified Difference | ΔLogP ≈ +0.32 (N-1 isomer more lipophilic); difference of one H-bond donor (0 vs. 1); altered nitrogen basicity and nucleophilicity |
| Conditions | Predicted physicochemical properties (ACD/Labs Percepta); structural comparison based on IUPAC nomenclature and SMILES notation; SAR context from 4-aminoquinoline-phthalimide antiplasmodial series |
Why This Matters
The absence of an N–H hydrogen-bond donor in the target compound versus its presence in the C-2 isomer directly impacts membrane permeability, protein-binding characteristics, and metabolic stability—parameters that govern suitability for cell-based assays, in vivo studies, or further medicinal chemistry optimization.
- [1] Rani, A.; Sharma, S.; Legac, J.; Rosenthal, P. J.; Kumar, V. Microwave-Promoted Facile Access to 4-Aminoquinoline-Phthalimides: Synthesis and Anti-Plasmodial Evaluation. European Journal of Medicinal Chemistry 2018, 143, 126–138. IC₅₀ values varied from 0.10 μM to 37.42 μM depending on linker position and spacer length. View Source
